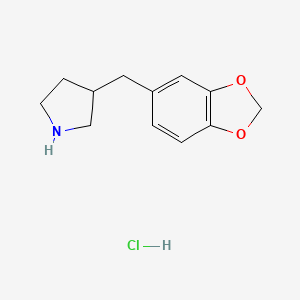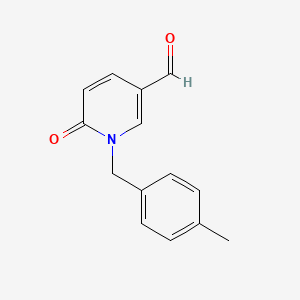
Proanthocyanidin A5'
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Proanthocyanidin A5 is a type of proanthocyanidin, which are polyphenolic compounds found in various plants. These compounds are known for their antioxidant properties and are commonly found in fruits, vegetables, nuts, seeds, flowers, and bark. Proanthocyanidin A5, specifically, is an oligomeric form of flavan-3-ols, which are known for their health benefits, including cardiovascular protection, anti-inflammatory effects, and potential anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of proanthocyanidin A5 typically involves the polymerization of flavan-3-ol units. This can be achieved through chemical synthesis methods that involve the use of catalysts and specific reaction conditions to promote the formation of the desired oligomeric structure. Commonly used methods include:
Gel Filtration Chromatography: This method uses a gel matrix to separate and purify the oligomeric proanthocyanidins based on their size.
Progressive Solvent Precipitation: This method involves the gradual addition of a solvent to precipitate the proanthocyanidins from a solution, allowing for the isolation of specific oligomeric forms.
Industrial Production Methods: Industrial production of proanthocyanidin A5 often involves the extraction of these compounds from natural sources, such as grape seeds, pine bark, and other plant materials. The extraction process typically includes:
Solvent Extraction: Using solvents like ethanol or methanol to extract proanthocyanidins from plant materials.
Purification: Further purification steps, such as chromatography, are used to isolate and concentrate the specific proanthocyanidin compounds.
化学反应分析
Types of Reactions: Proanthocyanidin A5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavan-3-ols .
科学研究应用
Proanthocyanidin A5 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the polymerization and depolymerization of flavan-3-ols.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in the food and beverage industry for its antioxidant properties, which help in preserving the quality and shelf life of products .
作用机制
The mechanism of action of proanthocyanidin A5 involves its interaction with various molecular targets and pathways. These include:
Antioxidant Activity: Proanthocyanidin A5 scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: Enhances endothelial function and reduces the risk of atherosclerosis by preventing the oxidation of low-density lipoprotein (LDL) cholesterol .
相似化合物的比较
Proanthocyanidin A5 can be compared with other similar compounds, such as:
Proanthocyanidin B1: Another oligomeric proanthocyanidin with similar antioxidant properties but different structural characteristics.
Proanthocyanidin C1: A higher oligomer with more complex polymerization, leading to different bioactivities.
Epicatechin and Catechin: Monomeric flavan-3-ols that serve as building blocks for proanthocyanidins
Uniqueness: Proanthocyanidin A5 is unique due to its specific oligomeric structure, which imparts distinct bioactivities and health benefits compared to other proanthocyanidins .
属性
CAS 编号 |
111466-30-9 |
|---|---|
分子式 |
C30H24O12 |
分子量 |
576.5 g/mol |
IUPAC 名称 |
(1S,5R,6R,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26+,27-,29?,30-/m1/s1 |
InChI 键 |
NSEWTSAADLNHNH-DFRNNGSQSA-N |
SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
手性 SMILES |
C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
熔点 |
300°C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1649193.png)
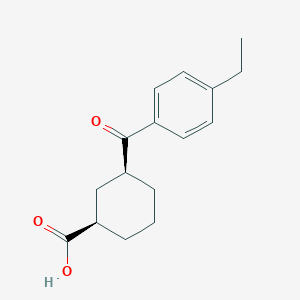
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649195.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649196.png)
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649197.png)
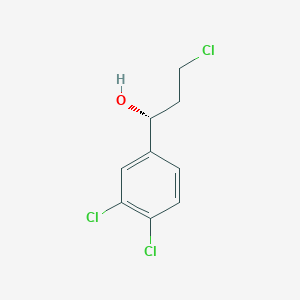
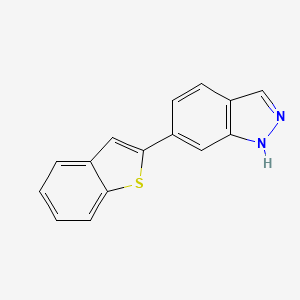
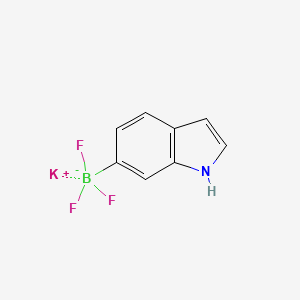
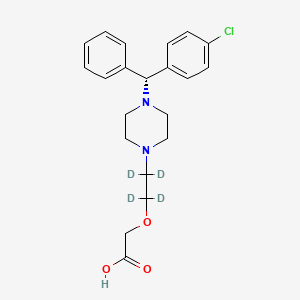
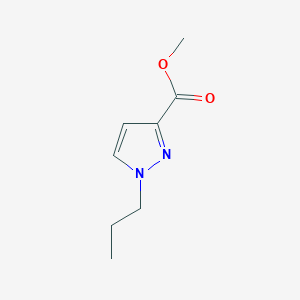
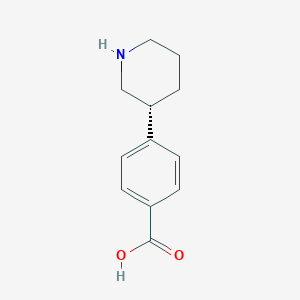
![(3s)-3-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1649249.png)
